Methyl heptadecanoate-d33

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard in Mass Spectrometry:

Methyl Margarate-d33 is commonly used as an internal standard in mass spectrometry . Due to its unique isotopic signature, it does not interfere with the signal of the target analyte being measured, allowing for accurate quantification. Additionally, its high boiling point ensures it evaporates along with the analyte, providing consistent ionization and improved measurement accuracy.

Tracer Studies in Lipid Metabolism:

Researchers can utilize Methyl Margarate-d33 to trace the fate and metabolism of fatty acids in biological systems . By incorporating the molecule into cells or tissues, scientists can track its incorporation into various cellular components, such as membranes or triglycerides, and monitor its breakdown and utilization for energy production. This information provides valuable insights into lipid metabolism and disease processes related to abnormal fat utilization.

Membrane Dynamics and Fluidity Studies:

Methyl Margarate-d33 can be employed to study the dynamics and fluidity of biological membranes . Researchers can incorporate this molecule into model membranes or living cells and use techniques like nuclear magnetic resonance (NMR) spectroscopy to measure its movement and interaction with other membrane components. This information helps understand how membrane fluidity influences various cellular processes, such as signal transduction and protein function.

Methyl heptadecanoate-d33 is a deuterated form of methyl heptadecanoate, a fatty acid methyl ester. Its chemical formula is and it has a molecular weight of approximately 284.4772 g/mol. This compound is characterized by its long carbon chain, specifically containing seventeen carbon atoms, making it a saturated fatty acid methyl ester. The "d33" designation indicates that three deuterium atoms have replaced hydrogen atoms in the molecule, which is useful for various analytical applications, particularly in mass spectrometry and nuclear magnetic resonance studies .

Methyl margarate-d33 itself likely doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule for studying the behavior of natural fatty acids in various biological processes. The deuterium label allows researchers to distinguish it from endogenous fatty acids and track its metabolism within cells and organisms.

- Low toxicity: Generally considered non-toxic or minimally toxic.

- Low flammability: High boiling point suggests a low fire hazard.

- Mild irritant: May cause skin or eye irritation upon contact.

- Esterification: It can react with alcohols to form new esters.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, commonly used in biodiesel production.

- Hydrogenation: Under specific conditions, it can be hydrogenated to yield corresponding alcohols.

- Oxidation: The compound can undergo oxidation to produce aldehydes or carboxylic acids.

These reactions are vital in organic synthesis and industrial applications, particularly in the production of biodiesel and other biofuels .

Methyl heptadecanoate-d33 can be synthesized through several methods:

- Transesterification: This involves reacting heptadecanoic acid or its triglycerides with methanol in the presence of a catalyst (often sodium hydroxide or potassium hydroxide) to produce methyl heptadecanoate-d33.

- Deuterated Reagents: The use of deuterated methanol during transesterification ensures that deuterium is incorporated into the final product.

- Direct Esterification: Reacting heptadecanoic acid with deuterated methanol under acidic conditions can also yield methyl heptadecanoate-d33.

These synthesis methods are crucial for producing this compound for research and industrial applications .

Methyl heptadecanoate-d33 has several notable applications:

- Internal Standard in Analytical Chemistry: Due to its unique isotopic signature, it is often used as an internal standard in gas chromatography and mass spectrometry for quantifying other fatty acids.

- Research Tool: It serves as a model compound in studies involving lipid metabolism and fatty acid profiling.

- Biodiesel Production: As a fatty acid methyl ester, it can be utilized in biodiesel formulations.

These applications underscore its importance in both analytical chemistry and biofuel production .

Interaction studies involving methyl heptadecanoate-d33 primarily focus on its behavior in biological systems and analytical methodologies. Key areas include:

- Fatty Acid Metabolism: Understanding how this compound interacts with metabolic pathways can provide insights into lipid metabolism.

- Analytical Calibration: Its use as an internal standard helps improve the accuracy of quantitative analyses in complex mixtures.

Further studies are warranted to explore its interactions at a molecular level, particularly regarding enzyme activity and metabolic pathways .

Methyl heptadecanoate-d33 shares similarities with other long-chain fatty acid methyl esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl hexadecanoate | One less carbon than methyl heptadecanoate-d33 | |

| Methyl octadecanoate | One more carbon; common in dietary fats | |

| Methyl linoleate | Contains double bonds; unsaturated fat | |

| Methyl oleate | Unsaturated; prevalent in olive oil |

Uniqueness of Methyl Heptadecanoate-d33

Methyl heptadecanoate-d33's uniqueness lies primarily in its deuterated nature, which enhances its utility as an internal standard for isotopic labeling studies. This characteristic allows for precise tracking of metabolic processes and interactions within biological systems, distinguishing it from non-deuterated counterparts .

Molecular Structure and Composition

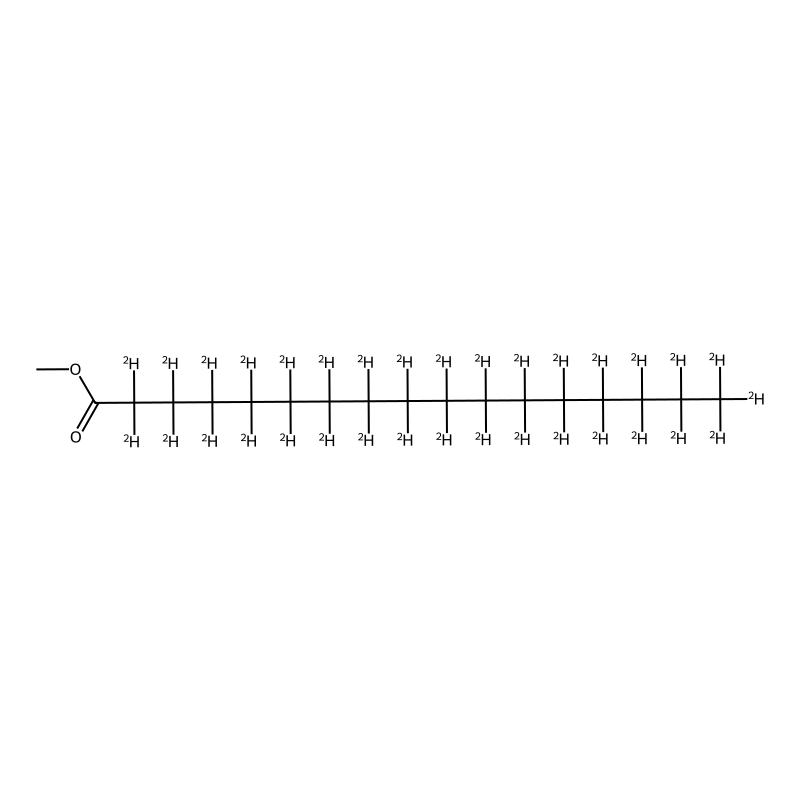

Methyl heptadecanoate-d33 represents a deuterium-labeled analog of methyl heptadecanoate, designated by the Chemical Abstracts Service number 1219804-81-5 [1]. The compound exhibits the molecular formula C₁₈H₃D₃₃O₂, with a molecular weight of 317.68 grams per mole [2] [5]. The complete systematic nomenclature identifies this compound as heptadecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-d₃₃ acid, methyl ester [2] [8].

The structural framework consists of a straight-chain saturated fatty acid ester containing seventeen carbon atoms in the acyl chain, with complete deuteration occurring at positions 2 through 17 [1] [2]. The linear formula representation is CD₃(CD₂)₁₅COOCH₃, illustrating the systematic replacement of hydrogen atoms with deuterium isotopes throughout the fatty acid backbone [4]. The compound maintains the characteristic ester functional group (-COOCH₃) at the terminal position, preserving the fundamental chemical reactivity of fatty acid methyl esters [1] [5].

| Property | Value |

|---|---|

| CAS Number | 1219804-81-5 |

| Molecular Formula | C₁₈H₃D₃₃O₂ |

| Molecular Weight (g/mol) | 317.68 |

| Chemical Name (IUPAC) | Heptadecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-d₃₃ acid, methyl ester |

| Common Synonyms | Heptadecanoic acid-d₃₃ methyl ester; Methyl margarate-d₃₃ |

| InChI Key | HUEBIMLTDXKIPR-SRIUXHGCSA-N |

The three-dimensional molecular architecture exhibits typical characteristics of long-chain fatty acid esters, with the deuterated alkyl chain adopting extended conformations under standard conditions [3]. The International Chemical Identifier string confirms the specific isotopic substitution pattern: InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 [1] [2].

Isotopic Distribution and Labeling Pattern

The deuterium labeling pattern in methyl heptadecanoate-d33 demonstrates exceptional isotopic purity, with commercial preparations achieving greater than 98 atom percent deuterium content [1] [9]. The isotopic enrichment specifically targets thirty-three hydrogen positions throughout the fatty acid chain, resulting in a mass shift of +33 atomic mass units relative to the non-deuterated analog [1] [9]. This comprehensive deuteration encompasses all methylene groups in the fatty acid backbone, from position 2 to position 17, while preserving the methyl ester functionality with natural hydrogen isotopic composition [2] [5].

Analytical characterization confirms isotopic enrichment values exceeding 99.15 percent in high-quality preparations, as determined by mass spectrometric analysis [8]. The deuteration process achieves quantitative substitution across the entire alkyl chain, with minimal isotopic scrambling or incomplete labeling [8] [9]. Nuclear magnetic resonance spectroscopy provides confirmatory evidence of the deuteration pattern, showing characteristic spectral features consistent with the expected isotopic substitution [8] [17].

| Property | Value |

|---|---|

| Isotopic Purity (atom % D) | ≥98 atom % D |

| Mass Shift | M+33 |

| Number of Deuterium Atoms | 33 |

| Deuteration Pattern | Complete deuteration of fatty acid chain (positions 2-17) |

| Chemical Purity (%) | ≥98% |

| Isotopic Enrichment | 99.15% |

The isotopic distribution characteristics enable precise quantitative analysis in metabolic studies and analytical applications [7] [12]. The substantial mass difference between deuterated and non-deuterated forms facilitates chromatographic separation and mass spectrometric detection with enhanced sensitivity [16] [17]. This isotopic labeling pattern provides distinct advantages for compound-specific isotope analysis and tracer studies in biological systems [23] [25].

Physical State and Characteristics

Methyl heptadecanoate-d33 exists as a solid material under standard ambient conditions, exhibiting characteristics typical of medium-chain fatty acid methyl esters [2] [27]. The compound appears as a colorless to light yellow powder or crystalline solid, with some preparations displaying a waxy texture depending on storage conditions and purity [8] [28]. Commercial suppliers describe the material as having a viscous liquid appearance when slightly warmed above its melting point [29] [30].

The physical state characteristics reflect the influence of deuterium substitution on intermolecular interactions and molecular packing [26]. The compound demonstrates typical fatty acid ester properties, including insolubility in water and ready solubility in organic solvents [7] [30]. Specific solubility data indicates dissolution in dimethyl sulfoxide at concentrations of 66.67 milligrams per milliliter, requiring ultrasonic treatment for complete dissolution [7] [10].

| Property | Value |

|---|---|

| Physical State at 20°C | Solid |

| Appearance | Colorless to light yellow viscous liquid/powder |

| Density (g/cm³) | 0.9±0.1 |

| Vapor Pressure (mmHg at 25°C) | 0.0±0.7 |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in DMSO (66.67 mg/mL), ethanol, ether |

The material exhibits low volatility under ambient conditions, consistent with its molecular weight and chain length [11] [32]. Storage recommendations specify maintenance under refrigerated conditions between 2-8°C for short-term stability, with freezer storage at -20°C recommended for extended preservation [1] [18]. The compound displays typical combustible characteristics of organic esters, with appropriate handling precautions required for laboratory use [29] [30].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for methyl heptadecanoate-d33, with proton nuclear magnetic resonance spectra showing signals consistent with the deuterated molecular structure [8] [14]. The deuterium substitution pattern results in characteristic spectral simplification, with reduced integration values for the fatty acid chain region due to isotopic replacement [17] [25]. High-resolution mass spectrometry demonstrates the expected molecular ion peak at mass-to-charge ratio 317.68, confirming the isotopic composition [8] [11].

Gas chromatography-mass spectrometry analysis reveals distinct fragmentation patterns characteristic of fatty acid methyl esters under electron impact ionization [15] [16]. Major fragmentation pathways include loss of the methoxy group [M-OMe]⁺ and loss of the methyl ester functionality [M-COOCH₃]⁺, with additional fragments corresponding to alkyl chain cleavage [16] [17]. The deuterium labeling influences fragmentation intensities and provides enhanced mass spectral resolution for analytical applications [16] [26].

Infrared spectroscopy exhibits characteristic absorption bands consistent with ester functional groups, including carbonyl stretching vibrations near 1740 wavenumbers [14] [22]. The deuterium substitution affects carbon-hydrogen stretching frequencies, with carbon-deuterium bonds showing shifted absorption maxima compared to the non-deuterated analog [14] [26]. Chromatographic behavior demonstrates the isotope effect phenomenon, with deuterated compounds eluting earlier than their protiated counterparts in gas chromatographic systems [16] [26].

| Property | Value |

|---|---|

| NMR Analysis | Consistent with deuterated structure by ¹H NMR |

| Mass Spectrometry Ion Mode | Electron Impact (EI) ionization |

| Major MS Fragments | Molecular ion [M]⁺, [M-OMe]⁺, [M-COOCH₃]⁺ |

| GC Retention Behavior | Earlier elution than protiated analog |

| IR Characteristic Bands | C=O stretch (~1740 cm⁻¹), C-H/C-D stretches |

| Chromatographic Isotope Effect | hd IEC = tR(H)/t_R(D) > 1 |

Melting and Boiling Points

The melting point of methyl heptadecanoate-d33 ranges from 29.8 to 30.3 degrees Celsius, closely approximating the thermal behavior of the non-deuterated analog [1] [9]. This temperature range reflects the crystalline packing characteristics of the deuterated fatty acid ester, with isotopic substitution producing minimal effects on the solid-liquid phase transition [28] [29]. The narrow melting point range indicates high purity and homogeneous isotopic composition throughout the sample [8] [9].

Boiling point determinations under reduced pressure conditions establish a value of 152-153 degrees Celsius at 0.05 millimeters of mercury pressure [1] [9]. These distillation characteristics enable purification and analytical separation under controlled vacuum conditions [11] [29]. The reduced pressure boiling point reflects the molecular weight and intermolecular forces characteristic of medium-chain fatty acid esters [20] [32].

| Property | Value |

|---|---|

| Melting Point (°C) | 29.8-30.3 |

| Boiling Point (°C) | 152-153 (at 0.05 mmHg) |

| Flash Point (°C) | 161.2±7.5 |

The flash point measurement of 161.2±7.5 degrees Celsius indicates the temperature at which vapor formation reaches concentrations capable of ignition under standard test conditions [11] [29]. This thermal property information supports safe handling protocols and storage requirements for laboratory applications [29] [30]. The thermal stability profile demonstrates typical behavior for saturated fatty acid methyl esters under controlled heating conditions [20] [22].

Stability Parameters and Degradation Kinetics

Storage stability investigations demonstrate that methyl heptadecanoate-d33 maintains chemical integrity under appropriate preservation conditions [7] [8]. Refrigerated storage at 2-8 degrees Celsius provides adequate stability for routine analytical applications, while long-term preservation requires freezer storage at -20 degrees Celsius [1] [18]. Extended storage studies indicate stability for six months when maintained at -80 degrees Celsius, with reduced stability periods of one month at -20 degrees Celsius for solution preparations [7] [8].

Thermal stability assessments reveal decomposition onset temperatures around 200 degrees Celsius under inert atmospheric conditions [20] [24]. The deuterium isotope effect influences thermal degradation pathways, with carbon-deuterium bonds demonstrating enhanced stability compared to carbon-hydrogen bonds [24] [26]. Oxidative stability studies indicate susceptibility to autoxidation processes typical of fatty acid esters, particularly under ambient air exposure and elevated temperatures [20] [22].

Chemical stability evaluations demonstrate resistance to hydrolysis under neutral conditions, with increased susceptibility under strongly acidic or basic environments [22] [25]. The ester functionality remains intact during normal analytical manipulations and storage conditions [22] [30]. Light sensitivity considerations recommend storage in dark containers to prevent photodegradation processes [18] [21].

| Parameter | Value |

|---|---|

| Storage Temperature (°C) | 2-8 (refrigerated), -20 (long-term) |

| Storage Stability | Stable at -80°C for 6 months; -20°C for 1 month |

| Thermal Stability | Stable up to ~200°C under inert atmosphere |

| Chemical Stability | Stable under normal analytical conditions |

| Oxidative Stability | Susceptible to autoxidation like other fatty acid esters |

| Hydrolysis Susceptibility | Moderate under basic/acidic conditions |

| Shelf Life | Limited; check expiry date on label |

Direct Methylation Approaches

Direct methylation represents the most straightforward synthetic route for producing methyl heptadecanoate-d33, involving the conversion of heptadecanoic acid to its corresponding methyl ester in a single reaction step. This approach eliminates the need for pre-extraction procedures and significantly simplifies the overall production process [1] [2].

The most widely employed direct methylation methodology utilizes methanolic hydrogen chloride as both solvent and catalyst. In this process, heptadecanoic acid-d33 is dissolved in anhydrous methanol containing hydrogen chloride concentrations ranging from 1.2 to 8 percent by weight [3]. The reaction proceeds under controlled temperature conditions, typically between 45 and 100 degrees Celsius, with reaction times varying from 1 to 16 hours depending on the specific conditions employed [1] [3].

Boron trifluoride methanol complex represents an alternative catalyst system for direct methylation reactions. This reagent demonstrates exceptional efficiency in converting carboxylic acids to methyl esters, achieving quantitative yields under mild reaction conditions [3]. The typical procedure involves treating the deuterated heptadecanoic acid with 10 percent boron trifluoride in methanol at temperatures between 37 and 100 degrees Celsius for periods ranging from 20 minutes to 2 hours [3].

Recent developments in direct methylation methodologies have focused on optimizing reaction conditions to minimize the formation of artifacts and maximize deuterium retention. The use of aprotic co-solvents, such as toluene, has been shown to reduce unwanted side reactions while maintaining high conversion efficiency [3]. Additionally, the implementation of controlled atmosphere conditions prevents oxidative degradation of sensitive substrates during the methylation process [4].

Deuteration Techniques and Mechanisms

The incorporation of deuterium atoms into fatty acid structures requires specialized techniques that ensure precise control over isotopic labeling patterns and maintain high deuterium enrichment levels. Several distinct approaches have been developed for achieving comprehensive deuteration of heptadecanoic acid derivatives [5] [6].

Hydrogen-deuterium exchange reactions constitute the primary mechanism for introducing deuterium labels into fatty acid molecules. This process involves the substitution of hydrogen atoms with deuterium through equilibrium-driven exchange reactions in deuterated solvents [7]. For heptadecanoic acid derivatives, the exchange typically occurs at all methylene positions along the alkyl chain, resulting in the comprehensive deuteration pattern observed in methyl heptadecanoate-d33 [5].

The controlled tetradeuteration approach, as described in recent literature, utilizes a sequential protocol involving the formation of eight-aminoquinoline amides followed by palladium-catalyzed deuteration reactions [5]. This methodology enables precise control over the number and position of deuterium atoms incorporated into the fatty acid structure. The process employs deuterium oxide as an economical and readily available deuterium source, making it suitable for large-scale production applications [5].

Catalytic isotope exchange represents another important deuteration mechanism, utilizing transition metal catalysts such as palladium, platinum, or ruthenium to facilitate hydrogen-deuterium exchange under controlled conditions [8]. These catalytic systems operate under mild reaction conditions while achieving high levels of deuterium incorporation. The reaction typically proceeds through the formation of metal-hydride intermediates that enable reversible hydrogen-deuterium exchange at multiple positions along the fatty acid chain [8].

Photochemical deuteration methods have emerged as environmentally friendly alternatives for isotopic labeling of organic molecules [8]. These approaches utilize visible light to initiate deuteration reactions, often allowing for late-stage deuteration of complex molecular structures. The photochemical approach offers advantages in terms of selectivity and mild reaction conditions, although it requires specialized equipment and controlled light exposure conditions [8].

Purification Methods

Purification of methyl heptadecanoate-d33 requires specialized techniques designed to preserve deuterium labeling while achieving high chemical purity. The multi-stage purification process typically begins with crude product work-up followed by progressive refinement steps [13].

Distillation under reduced pressure represents the primary purification method for fatty acid methyl esters, including deuterated derivatives. The process utilizes specialized distillation equipment designed to operate under high vacuum conditions, typically 0.05 millimeters of mercury, to minimize thermal decomposition [11] [14]. Temperature control during distillation is critical to prevent deuterium scrambling or loss of isotopic labeling [13].

Crystallization techniques provide additional purification capacity for solid fatty acid methyl esters. Methyl heptadecanoate-d33, with its melting point range of 29.8 to 30.3 degrees Celsius, can be effectively purified through controlled crystallization from appropriate organic solvents [11] [14]. The selection of crystallization solvents must consider both solubility characteristics and potential for deuterium exchange reactions [13].

Chromatographic purification methods offer high resolution separation of closely related compounds and impurities. Gas chromatography with flame ionization detection provides both analytical and preparative capabilities for fatty acid methyl ester purification [15]. Liquid chromatography systems equipped with mass spectrometry detection enable the separation and identification of isotopically labeled compounds with exceptional precision [15].

Solid-phase extraction techniques have been developed specifically for deuterated compound purification. These methods utilize specialized sorbent materials that selectively retain target compounds while allowing impurities to pass through [13]. The approach is particularly useful for removing polar impurities and residual catalysts from the final product [13].

Quality Control Parameters

Quality control protocols for methyl heptadecanoate-d33 encompass comprehensive testing procedures designed to verify chemical identity, purity, and isotopic enrichment. These parameters ensure product consistency and suitability for intended applications [16] [17].

Isotopic purity determination represents the most critical quality control parameter for deuterated compounds. Mass spectrometry techniques provide quantitative analysis of deuterium incorporation levels, typically expressed as atom percent deuterium [16]. High-resolution mass spectrometry enables the precise measurement of isotopic distribution patterns and the identification of partially deuterated species [16]. The standard specification requires isotopic purity of 98 atom percent deuterium or higher for commercial-grade material [11] [16].

Chemical purity assessment utilizes gas chromatography with flame ionization detection to quantify the concentration of the target compound relative to impurities and by-products [16]. The analysis employs standardized temperature programming and detector conditions to ensure reproducible results. Typical specifications require chemical purity of 98 percent or higher, with individual impurities limited to less than 1 percent [11] [16].

Water content determination employs Karl Fischer titration to measure residual moisture in the final product [16]. Excessive water content can lead to hydrolysis reactions and degradation of the ester functionality. Standard specifications limit water content to less than 500 parts per million [16].

Heavy metal contamination testing utilizes inductively coupled plasma mass spectrometry to detect trace metal contaminants that may originate from catalysts or processing equipment [16]. Individual heavy metals are typically limited to less than 10 parts per million to ensure product safety and prevent catalytic degradation reactions [16].

Residual solvent analysis employs gas chromatography-mass spectrometry with headspace sampling to quantify volatile organic compounds remaining from the synthesis and purification processes [16]. Regulatory guidelines specify maximum allowable concentrations for common solvents used in pharmaceutical and research applications [16].

Isotopic Enrichment Determination

Isotopic enrichment determination for methyl heptadecanoate-d33 requires sophisticated analytical techniques capable of accurately measuring deuterium incorporation across the entire molecular structure. The assessment provides critical information about the extent and distribution of isotopic labeling [17] [16].

Mass spectrometry represents the primary analytical method for isotopic enrichment determination. High-resolution mass spectrometers equipped with electron ionization sources provide detailed fragmentation patterns that enable the identification and quantification of isotopically labeled species [16]. The technique measures the mass shift resulting from deuterium substitution, with each deuterium atom contributing an additional mass unit of approximately 1.006 atomic mass units [17].

The calculation of isotopic enrichment utilizes binomial distribution models that account for the statistical distribution of deuterium atoms across available labeling sites [17]. For compounds with multiple labeling positions, such as methyl heptadecanoate-d33, the observed isotopic distribution reflects the probability of deuterium incorporation at each site. The overall enrichment percentage represents the weighted average of all isotopically labeled species present in the sample [17].

Nuclear magnetic resonance spectroscopy provides complementary information about isotopic enrichment patterns and structural integrity of deuterated compounds [16]. Deuterium nuclear magnetic resonance experiments can directly observe deuterium-containing functional groups and provide quantitative information about labeling efficiency at specific molecular positions [16]. Proton nuclear magnetic resonance spectroscopy reveals the extent of hydrogen-deuterium exchange by monitoring the disappearance of specific proton signals [16].

Liquid chromatography-electrospray ionization-high resolution mass spectrometry enables the simultaneous assessment of isotopic enrichment and structural integrity [16]. This approach provides detailed information about isotopic distribution patterns while confirming the chemical identity of the target compound. The technique is particularly valuable for detecting partially deuterated species and structural isomers that may arise during synthesis [16].